

Section 1: Chemical Identification and Core Properties

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Compound of Interest

Compound Name: 2,2',5-Trichlorobenzophenone

CAS No.: 25187-06-8

Cat. No.: B14705140

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2,2',5-Trichlorobenzophenone is a chlorinated aromatic ketone. Its identity is established by a variety of standardized nomenclature and registry numbers, which are crucial for accurate documentation and database searches.^[1] The fundamental physicochemical properties, largely derived from computational models, provide a baseline for predicting its behavior in various experimental settings.^[1]

Table 1: Chemical Identifiers for **2,2',5-Trichlorobenzophenone**

Identifier	Value	Source
PubChem CID	91329	PubChem[1]
IUPAC Name	(2-chlorophenyl)-(2,5-dichlorophenyl)methanone	PubChem[1]
CAS Number	25187-06-8	PubChem[1]
Molecular Formula	C ₁₃ H ₇ Cl ₃ O	PubChem[1]
InChIKey	MKLXVYRSKJSNGW-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl</chem>	PubChem[1]
EC Number	246-723-7	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	285.5 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	5.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Polar Surface Area	17.1 Å ²	PubChem[1]

Section 2: Synthesis and Mechanistic Considerations

While specific synthesis protocols for **2,2',5-trichlorobenzophenone** are not detailed in the provided literature, a highly plausible and industrially relevant approach is the Friedel-Crafts

acylation. This well-established electrophilic aromatic substitution is a cornerstone of C-C bond formation on aromatic rings. The synthesis of the related compound, 2,5-dichlorobenzophenone, proceeds via this method, providing a strong basis for a proposed protocol.[2]

The core of this reaction involves the generation of a highly electrophilic acylium ion from an acyl chloride (in this case, 2-chlorobenzoyl chloride) through its interaction with a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3). This acylium ion is then attacked by the electron-rich π -system of the aromatic substrate (1,4-dichlorobenzene), leading to the formation of the ketone product after a deprotonation step restores aromaticity.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The following protocol is a scientifically informed adaptation based on the synthesis of similar dichlorobenzophenones.[2]

Step 1: Reactant Preparation & Inert Atmosphere

- To a multi-necked, oven-dried flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas scrubber (e.g., an aqueous NaOH trap), add 1,4-dichlorobenzene.
- Heat the vessel to approximately 80°C to melt the dichlorobenzene and create a homogeneous solution.
- Begin purging the system with an inert gas, such as nitrogen or argon. This is critical as the Lewis acid catalyst, AlCl_3 , is extremely hygroscopic and will be deactivated by moisture.

Step 2: Catalyst Introduction

- Carefully and portion-wise, add anhydrous aluminum chloride (AlCl_3) to the stirred solution. This process is highly exothermic and should be controlled to maintain a manageable temperature. The Lewis acid is the engine of the reaction, complexing with the acyl chloride to generate the reactive electrophile.

Step 3: Acyl Chloride Addition

- Slowly add 2-chlorobenzoyl chloride to the reaction mixture via an addition funnel. The rate of addition should be controlled to keep the internal temperature below a designated threshold (e.g., 140°C) to prevent unwanted side reactions.

Step 4: Reaction & Monitoring

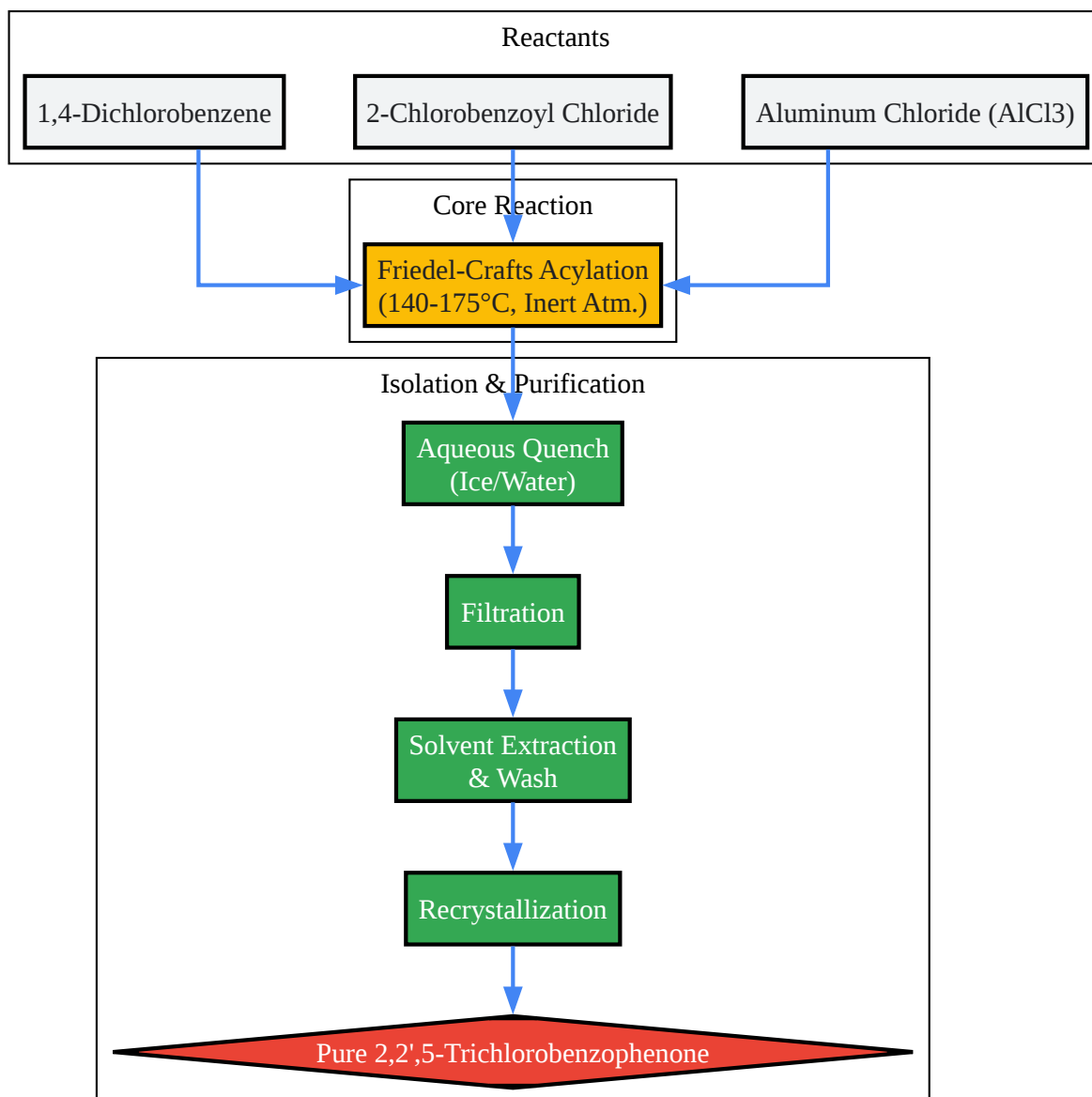
- Heat the resulting mixture to a temperature of 140-175°C.[2]
- The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.

Step 5: Quenching and Work-up

- Once the reaction is complete, allow the mixture to cool to a safe temperature (e.g., 80°C).
- In a separate, well-ventilated container, prepare a mixture of crushed ice and water.
- Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. This step quenches the AlCl_3 catalyst in a highly exothermic reaction and precipitates the organic product.

Step 6: Isolation and Purification

- Collect the crude solid product by filtration.
- Dissolve the solid in a suitable organic solvent, such as toluene.
- Wash the organic solution with an aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
- Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO_4) and filter.
- Remove the solvent by rotary evaporation.
- The final product, **2,2',5-trichlorobenzophenone**, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/toluene) to achieve high purity.[2]



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Caption: Proposed workflow for the synthesis of **2,2',5-Trichlorobenzophenone**.

Section 3: Analytical Methodologies

The accurate quantification and identification of **2,2',5-trichlorobenzophenone** in various matrices—from reaction mixtures to environmental samples—is paramount. Given its semi-volatile nature and chlorinated structure, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph provides excellent separation of components in a mixture, while the mass spectrometer offers definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Standard GC-MS Protocol for Analysis

This protocol outlines a general, self-validating system for the analysis of **2,2',5-trichlorobenzophenone**.

Step 1: Sample Preparation and Extraction

- Objective: To isolate the analyte from the sample matrix and transfer it into a solvent compatible with GC analysis.
- For Solid Samples (e.g., soil, tissue): Use a technique like Soxhlet extraction or Accelerated Solvent Extraction (ASE) with a non-polar solvent such as hexane or a hexane/acetone mixture.
- For Liquid Samples (e.g., water): Perform a liquid-liquid extraction (LLE) using a water-immiscible solvent like dichloromethane (DCM) or hexane.
- Internal Standard Spiking: Before extraction, spike the sample with a known amount of an internal standard—a compound that is chemically similar to the analyte but not present in the sample (e.g., a deuterated analog or another chlorinated benzophenone). This is a critical self-validating step that corrects for variations in extraction efficiency and instrument response.

Step 2: Extract Cleanup and Concentration

- Objective: To remove interfering compounds that could co-elute with the analyte or contaminate the GC system.

- Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove polar interferences.
- Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration and improve detection limits.

Step 3: GC-MS Instrumentation and Analysis

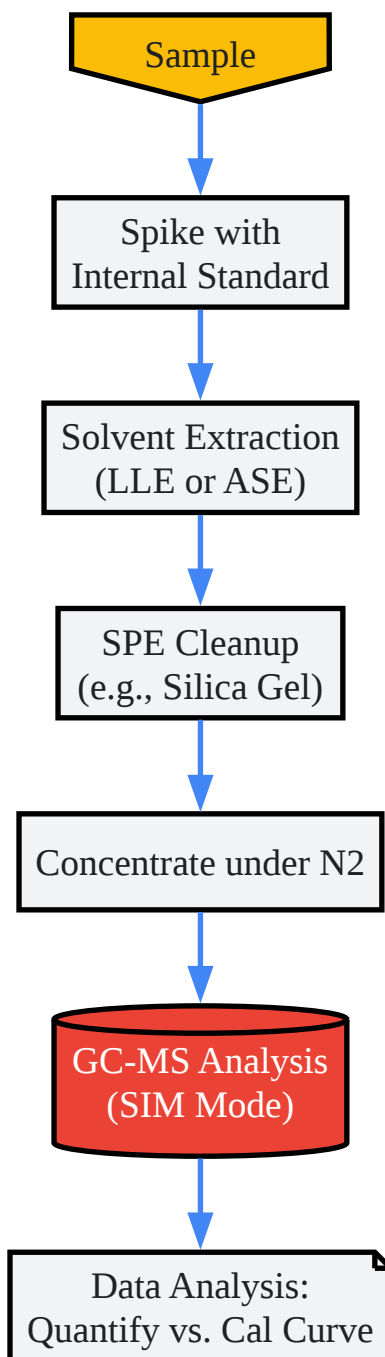
- Gas Chromatograph Conditions:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis at ~250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is ideal for separating aromatic compounds.
 - Oven Program: A temperature gradient is employed for optimal separation, e.g., start at 80°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes. This ensures that volatile compounds elute first, followed by the semi-volatile analyte.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Acquisition Mode: Can be run in full-scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity by monitoring only the characteristic ions of **2,2',5-trichlorobenzophenone** and the internal standard.

Step 4: Data Interpretation and Quantification

- Identify the **2,2',5-trichlorobenzophenone** peak in the chromatogram based on its retention time relative to the internal standard.
- Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum. Key features will be the molecular ion peak and the characteristic isotopic pattern

from the three chlorine atoms.

- Quantify the analyte by calculating the ratio of its peak area to that of the internal standard and comparing it to a calibration curve generated from standards of known concentrations.



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Caption: A typical workflow for the quantitative analysis of **2,2',5-Trichlorobenzophenone**.

Section 4: Toxicological Profile and Safety

A complete, formally aggregated GHS classification for **2,2',5-trichlorobenzophenone** is not available in the searched databases. However, a robust toxicological assessment can be inferred by examining its classification as a potential endocrine disruptor and by analyzing data from structurally analogous compounds.[1]

Endocrine Disruption Potential: **2,2',5-Trichlorobenzophenone** is listed as a potential endocrine-disrupting compound (EDC).[1] EDCs are chemicals that can interfere with any aspect of hormone action. This classification warrants significant caution, particularly in research related to reproductive or developmental biology, as exposure could lead to adverse health outcomes.

Inference from Analogs: To build a practical safety profile, we can examine the hazards of closely related chemicals.

- 2,5-Dichlorobenzophenone (CID 458188): This compound, differing by one chlorine atom, provides insight into the hazards of the dichlorobenzophenone core structure.[3]
- 2,2',5-Trichlorobiphenyl (CID 37803): This compound shares the same trichlorinated phenyl moiety and is a polychlorinated biphenyl (PCB). PCBs are known for their persistence and toxicity.[4]

Table 3: Hazard Profile Inferred from Structural Analogs

Hazard Statement	GHS Code	Associated Compound	Implication for 2,2',5-Trichlorobenzophenone	Source
Causes skin irritation	H315	2,5-Dichlorobenzophenone	High Likelihood. Skin contact should be avoided.	[3][5]
Causes serious eye irritation	H319	2,5-Dichlorobenzophenone	High Likelihood. Eye protection is mandatory.	[3][5]
May cause respiratory irritation	H335	2,5-Dichlorobenzophenone	High Likelihood. Handling should occur in a ventilated enclosure.	[3][5]
May cause damage to organs through prolonged or repeated exposure	H373	2,2',5-Trichlorobiphenyl	Potential Concern. Chronic exposure should be minimized.	[4]
Very toxic to aquatic life with long lasting effects	H410	2,2',5-Trichlorobiphenyl	High Likelihood. Must not be released into the environment.	[4]

Mandatory Safe Handling Protocol

Given the potential for skin, eye, and respiratory irritation, as well as potential long-term organ and environmental toxicity, a strict safety protocol is required.

1. Engineering Controls:

- All handling of solid **2,2',5-trichlorobenzophenone** or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
- Skin Protection: Wear nitrile gloves (or other appropriate chemical-resistant gloves) and a lab coat. Ensure gloves are changed immediately if contamination is suspected.[5][6]
- Respiratory Protection: Not typically required if work is conducted within a fume hood. If there is a risk of aerosol generation outside of a hood, a respirator with an appropriate organic vapor cartridge should be used.

3. Handling and Storage:

- Avoid creating dust.[6]
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

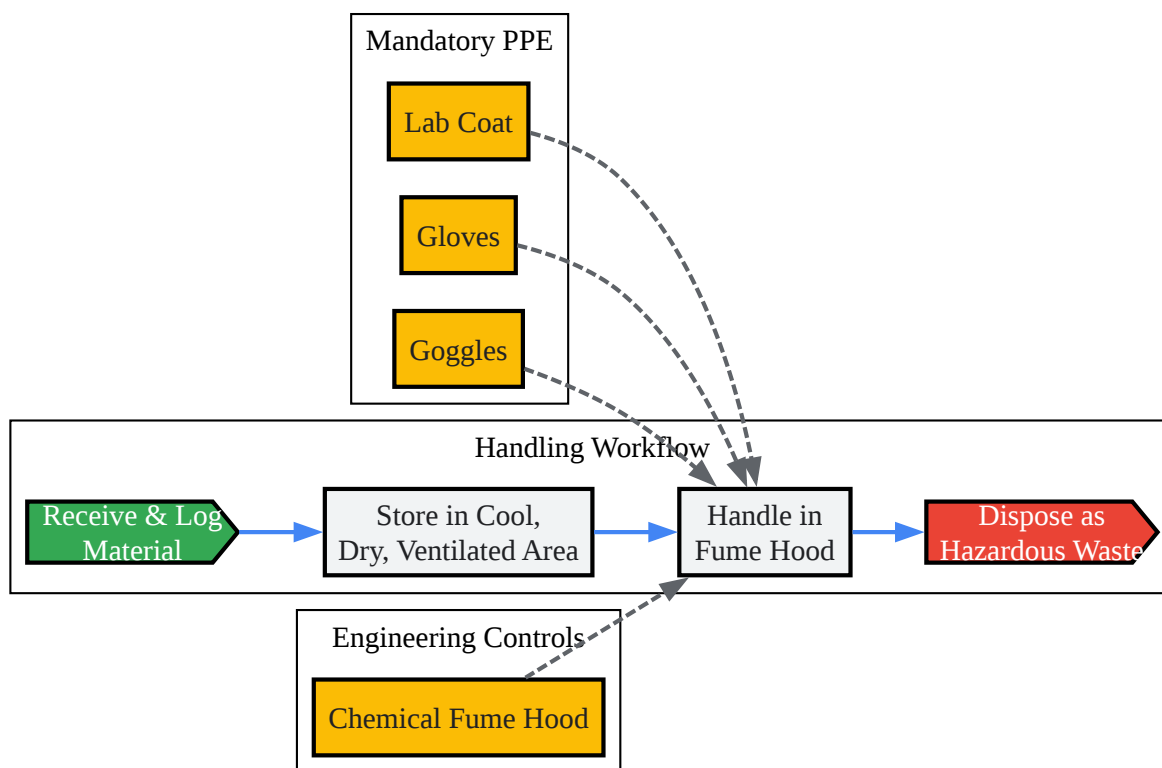
4. First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

5. Disposal:

- Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not allow the material to enter drains or

waterways.[6]



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Sources

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